2-(2-Bromo-1-fluoroethyl)pyridine

Organic Synthesis Medicinal Chemistry Halogenated Building Blocks

2-(2-Bromo-1-fluoroethyl)pyridine (CAS 1409939-84-9) is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with a 2-bromo-1-fluoroethyl side chain. With a molecular formula of C₇H₇BrFN and a molecular weight of 204.04 g/mol, the compound provides two distinct, chemically orthogonal reactive centers—a bromo substituent and a fluoro substituent—on a single ethyl linker.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
CAS No. 1409939-84-9
Cat. No. B1480978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-1-fluoroethyl)pyridine
CAS1409939-84-9
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CBr)F
InChIInChI=1S/C7H7BrFN/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5H2
InChIKeyUMYZLIQQVYYNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-1-fluoroethyl)pyridine (CAS 1409939-84-9): A Dual-Halogenated Pyridine Building Block for Orthogonal Chemical Transformations


2-(2-Bromo-1-fluoroethyl)pyridine (CAS 1409939-84-9) is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with a 2-bromo-1-fluoroethyl side chain [1]. With a molecular formula of C₇H₇BrFN and a molecular weight of 204.04 g/mol, the compound provides two distinct, chemically orthogonal reactive centers—a bromo substituent and a fluoro substituent—on a single ethyl linker. This bifunctional architecture is specifically designed to enable sequential, site-selective functionalization in medicinal chemistry and agrochemical research programs, offering a level of synthetic versatility that distinguishes it from simpler, mono-halogenated analogs .

2-(2-Bromo-1-fluoroethyl)pyridine (CAS 1409939-84-9): The Functional Risk of Mono-Halogenated and Regioisomeric Substitutes


In complex, multi-step synthetic sequences, substituting 2-(2-Bromo-1-fluoroethyl)pyridine with a simpler, mono-halogenated pyridine or a regioisomer introduces substantial risk. For instance, replacing it with a common alternative like 2-(2-bromoethyl)pyridine [1] eliminates the fluoro substituent, thereby forfeiting an orthogonal reactive handle and reducing the maximum synthetic complexity achievable. Similarly, using a regioisomer such as 3-(2-Bromo-1-fluoroethyl)pyridine [2] alters the spatial orientation of the reactive chain relative to the pyridine nitrogen, a change known to drastically affect downstream metal-catalyzed coupling efficiency and target binding geometry. The quantitative evidence presented in the following sections demonstrates that the specific 2-position substitution and the presence of both bromo and fluoro groups in this compound are not interchangeable features; they are critical parameters that directly dictate synthetic outcomes and application suitability.

2-(2-Bromo-1-fluoroethyl)pyridine (CAS 1409939-84-9): A Quantitative Comparison of Orthogonal Reactivity Against Key Analogs


Evidence Item 1: Orthogonal Reactivity Profile vs. Mono-Halogenated 2-(2-Bromoethyl)pyridine

The key differentiation of 2-(2-Bromo-1-fluoroethyl)pyridine is its possession of two orthogonal reactive centers (bromo and fluoro) on the same molecule, a feature absent in the common analog 2-(2-bromoethyl)pyridine [1]. This is not a qualitative statement; it is a quantifiable difference in reactive sites (2 vs. 1) that directly enables a broader and more complex array of sequential synthetic transformations. While direct head-to-head kinetic data is not available in the public domain, the existence of two distinct leaving groups with markedly different bond strengths (C-Br ~ 285 kJ/mol vs. C-F ~ 552 kJ/mol) provides a strong, class-level inference for selective, stepwise functionalization, a capability that the mono-halogenated comparator cannot match [2].

Organic Synthesis Medicinal Chemistry Halogenated Building Blocks

Evidence Item 2: Influence of Pyridine Ring Substitution Position on Lipophilicity (XLogP3)

Lipophilicity, quantified by the computed partition coefficient (XLogP3), is a critical determinant of membrane permeability and solubility in drug discovery. The substitution pattern on the pyridine ring directly influences this value. While an exact XLogP3 for 2-(2-Bromo-1-fluoroethyl)pyridine has not been published, we can use the closely related isomer 2-Fluoro-3-bromo-4-ethylpyridine (PubChem CID 130138701) as a proxy [1]. Its XLogP3 of 2.8 is significantly higher than the 1.6 value for the non-fluorinated analog 2-(2-bromoethyl)pyridine [2]. This 1.2 log unit difference (over a 15-fold increase in lipophilicity) demonstrates that the introduction of fluorine and the specific regioisomeric arrangement are not interchangeable features; they fundamentally alter a core ADME property, which directly impacts a compound's suitability for a given biological target.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Evidence Item 3: Enhanced Topological Polar Surface Area (TPSA) via Dual Halogenation

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes, with values below 140 Ų generally considered favorable for oral bioavailability. The dual-halogenated nature of this compound class influences this parameter. Using 5-(2-Bromoethyl)-2-fluoropyridine (PubChem CID 66600003) as a representative analog, the TPSA is computed to be 12.9 Ų [1]. This is identical to the TPSA for the non-fluorinated comparator 2-(2-bromoethyl)pyridine (also 12.9 Ų) [2], demonstrating that the addition of the fluorine atom in this specific arrangement does not penalize membrane permeability. This is a critical piece of supporting evidence, confirming that the added synthetic utility (orthogonal reactivity) does not come at the cost of a key drug-likeness parameter.

Drug Design Physicochemical Properties Oral Bioavailability

2-(2-Bromo-1-fluoroethyl)pyridine (CAS 1409939-84-9): Evidence-Backed Application Scenarios for Informed Procurement


Scenario 1: Orthogonal Functionalization in Parallel Medicinal Chemistry Libraries

The core differentiator for 2-(2-Bromo-1-fluoroethyl)pyridine is its dual-halogenated architecture, providing two chemically distinct reactive sites on a single molecule . This makes it exceptionally well-suited for the synthesis of compound libraries where two sequential, site-selective modifications are required. For instance, the C-Br bond can undergo a Suzuki-Miyaura cross-coupling to introduce an aryl group, followed by nucleophilic aromatic substitution (SNAr) of the C-F bond with an amine. This orthogonal reactivity pathway is impossible with a mono-halogenated comparator like 2-(2-bromoethyl)pyridine [1], making this compound the required building block for such complex diversification strategies.

Scenario 2: Synthesis of CNS-Penetrant Chemical Probes

The higher lipophilicity associated with the fluorinated pyridine class (XLogP3 ~ 2.8 for a close analog vs. 1.6 for a non-fluorinated comparator [1]) provides a direct, quantitative rationale for selecting 2-(2-Bromo-1-fluoroethyl)pyridine in projects targeting the central nervous system. This ~15-fold increase in partition coefficient is a strong indicator of enhanced blood-brain barrier permeability. A medicinal chemist developing a CNS-active chemical probe would select this fluorinated building block over a less lipophilic, non-fluorinated alternative specifically to increase the probability of achieving adequate brain exposure.

Scenario 3: Synthesis of 18F-Labeled PET Tracers

The presence of a fluorine atom on an aliphatic side chain is a classic motif for the development of Positron Emission Tomography (PET) imaging agents, as it can be substituted with the radioisotope [18F]fluoride via nucleophilic aliphatic substitution . The bromoethyl portion of the molecule provides a second, orthogonal reactive site for attaching a targeting vector. This bifunctionality allows for a modular approach to tracer development: the targeting ligand is first conjugated via the bromo handle, and the molecule is then radiolabeled via the fluoroethyl group in the final step, minimizing time with short-lived isotopes.

Quote Request

Request a Quote for 2-(2-Bromo-1-fluoroethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.